2-Hydroxy-4-methoxy-3-methylbenzaldehyde

描述

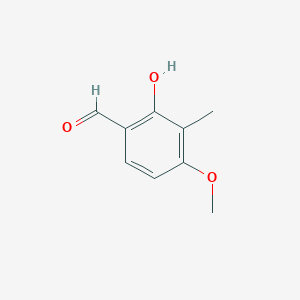

2-Hydroxy-4-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3 It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methoxy, and methyl groups attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methoxy-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with methylating agents under controlled conditions. For example, the compound can be prepared by reacting 2-hydroxy-4-methoxybenzaldehyde with methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions

2-Hydroxy-4-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

Oxidation: 2-Hydroxy-4-methoxy-3-methylbenzoic acid.

Reduction: 2-Hydroxy-4-methoxy-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

2-Hydroxy-4-methoxy-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

作用机制

The mechanism of action of 2-Hydroxy-4-methoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the oxidation of substrates like L-DOPA.

相似化合物的比较

2-Hydroxy-4-methoxy-3-methylbenzaldehyde can be compared with other similar compounds, such as:

2-Hydroxy-4-methoxybenzaldehyde: Lacks the methyl group at the 3-position.

4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Has a hydroxyl group at the 4-position and a methoxy group at the 3-position, but lacks the methyl group.

2-Hydroxy-3-methylbenzaldehyde: Lacks the methoxy group at the 4-position.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

生物活性

2-Hydroxy-4-methoxy-3-methylbenzaldehyde, also known as vanillin methyl ether, is a phenolic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group (-OH), a methoxy group (-OCH₃), and an aldehyde group (-CHO) attached to a benzene ring, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have indicated that this compound exhibits significant antimicrobial properties. Table 1 summarizes the results of various studies assessing its effectiveness against different microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 80 µg/mL | |

| Escherichia coli | 125 µg/mL | |

| Pseudomonas aeruginosa | 300 µg/mL | |

| Candida albicans | 200 µg/mL |

The compound demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The MIC values indicate the lowest concentration of the compound that inhibits microbial growth.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results from these studies are presented in Table 2.

The results indicate that the antioxidant activity increases with concentration, suggesting that higher doses of the compound can effectively scavenge free radicals.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

Antimicrobial Mechanism:

- The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for microbial growth.

Antioxidant Mechanism:

- It scavenges free radicals and reduces oxidative stress by donating electrons, which stabilizes free radicals .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The study revealed that the compound inhibited bacterial growth at concentrations comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Antioxidant Properties

A clinical trial assessed the antioxidant effects of the compound in patients with oxidative stress-related conditions. Participants receiving supplements containing this compound exhibited significant reductions in biomarkers of oxidative damage compared to the control group .

属性

IUPAC Name |

2-hydroxy-4-methoxy-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-8(12-2)4-3-7(5-10)9(6)11/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCPNBQNOZAZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。